molecular formula C17H34S B14288923 2-Tridecylthiolane CAS No. 114374-80-0

2-Tridecylthiolane

Cat. No.: B14288923
CAS No.: 114374-80-0
M. Wt: 270.5 g/mol
InChI Key: BAOABCVPMLDHSO-UHFFFAOYSA-N
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Description

2-Tridecylthiolane is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocyclic compounds. Thiolanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. The structure of this compound consists of a five-membered ring with a sulfur atom and a long tridecyl side chain, giving it distinct physical and chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tridecylthiol with a suitable dihalide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecylthiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane form.

    Substitution: The long tridecyl side chain can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolanes, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Tridecylthiolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe in biochemical assays.

    Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tridecylthiolane involves its interaction with various molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the long tridecyl side chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

    2-Methyl-5-tridecylthiolane: Similar in structure but with a methyl group instead of a hydrogen atom on the thiolane ring.

    2-Decylthiolane: A shorter side chain compared to 2-Tridecylthiolane, leading to different physical properties and reactivity.

    2-Hexadecylthiolane: A longer side chain, which may affect its solubility and interactions with biological membranes.

Uniqueness: this compound’s unique combination of a thiolane ring and a long tridecyl side chain gives it distinct properties that are not found in other similar compounds. Its specific reactivity and interactions with biological molecules make it valuable in various research and industrial applications.

Properties

CAS No.

114374-80-0

Molecular Formula

C17H34S

Molecular Weight

270.5 g/mol

IUPAC Name

2-tridecylthiolane

InChI

InChI=1S/C17H34S/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-17/h17H,2-16H2,1H3

InChI Key

BAOABCVPMLDHSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCCS1

Origin of Product

United States

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